Inducer of cell death-2 is a chemical compound recognized for its role in promoting apoptosis, a form of programmed cell death crucial for maintaining cellular homeostasis and eliminating damaged cells. This compound has garnered interest in cancer research due to its potential therapeutic applications. Inducer of cell death-2 is classified as a small molecule inducer of apoptosis, which operates primarily through the intrinsic apoptotic pathway, engaging various cellular mechanisms to trigger cell death.
Research indicates that inducers of apoptosis, including Inducer of cell death-2, are derived from various natural and synthetic sources. These compounds have been utilized in both laboratory settings and clinical applications to elucidate the mechanisms underlying apoptosis and to develop cancer treatments. Notably, the compound has been studied alongside other apoptosis-inducing agents like Raptinal, which also promotes intrinsic apoptosis by affecting mitochondrial functions .
Inducer of cell death-2 falls under the category of chemical inducers of apoptosis. It is classified based on its ability to activate specific apoptotic pathways, particularly through the modulation of B-cell lymphoma 2 family proteins, which play a pivotal role in regulating mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation .
The synthesis of Inducer of cell death-2 typically involves organic synthesis techniques that may include multi-step reactions starting from readily available precursors. The exact synthetic pathway can vary based on the desired purity and yield but generally employs standard laboratory techniques such as:
The synthesis often requires careful control of reaction conditions—temperature, solvent choice, and reaction time—to optimize yield and minimize by-products. The use of protecting groups may be necessary during certain steps to prevent unwanted reactions.
Inducer of cell death-2 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with cellular components involved in apoptosis. While detailed structural data specific to Inducer of cell death-2 is not provided in the search results, similar compounds typically feature:
Molecular weight, solubility parameters, and specific structural formulas are critical for understanding the compound's reactivity and biological activity. For precise data, experimental characterization through X-ray crystallography or computational modeling may be employed.
Inducer of cell death-2 engages in several key chemical reactions that facilitate its apoptotic effects:
These reactions often involve intricate signaling cascades where Inducer of cell death-2 modulates the expression or activity of pro-apoptotic proteins like BAX and anti-apoptotic proteins like Bcl-2. The balance between these proteins determines the cell's fate.
The mechanism by which Inducer of cell death-2 induces apoptosis primarily involves:
Experimental data supporting these mechanisms often include assays measuring caspase activity, mitochondrial membrane potential changes, and morphological assessments indicative of apoptosis (e.g., Annexin V staining).
Inducer of cell death-2 is typically described as a solid at room temperature but may exhibit varying solubility profiles depending on the solvent used. Key physical properties include:
Chemical properties such as reactivity with nucleophiles or electrophiles can influence its efficacy as an apoptotic agent. Stability under physiological conditions is also a critical consideration for therapeutic applications.
Inducer of cell death-2 has significant applications in scientific research:
ICD-2 directly targets the B-cell lymphoma 2 (BCL-2) protein family equilibrium to initiate mitochondrial outer membrane permeabilization. This compound suppresses anti-apoptotic members (BCL-2, BCL-extra large, myeloid cell leukemia 1) while activating pro-apoptotic BCL-2-associated X protein and BCL-2 antagonist/killer 1 conformation. The resulting permeabilization facilitates cytochrome c release into the cytosol, triggering apoptosome assembly with apoptotic peptidase activating factor 1 and procaspase-9 [1] [3] [5]. ICD-2 further amplifies this pathway by upregulating BH3-only proteins (BCL-2 interacting mediator of cell death, phorbol-12-myristate-13-acetate-induced protein 1, BCL-2 binding component 3), which sequester anti-apoptotic BCL-2 proteins and directly activate BCL-2-associated X protein [3] [5].
Table 1: ICD-2 Targets in the Intrinsic Apoptotic Pathway
Molecular Target | Effect of ICD-2 | Downstream Consequence |
---|---|---|
Anti-apoptotic BCL-2 proteins | Inhibition via binding pocket occupation | Derepression of BCL-2-associated X protein/BCL-2 antagonist/killer 1 |
BCL-2-associated X protein | Conformational activation | Mitochondrial outer membrane permeabilization |
BH3-only proteins | Transcriptional upregulation | Enhanced anti-apoptotic protein neutralization |
Cytochrome c | Release from mitochondria | Apoptosome formation |
ICD-2 potentiates tumor necrosis factor superfamily receptor signaling through transcriptional upregulation of death receptors (Fas cell surface death receptor, tumor necrosis factor receptor superfamily member 10A, tumor necrosis factor receptor superfamily member 10B). Following ligand engagement, ICD-2 enhances death-inducing signaling complex assembly by promoting receptor trimerization and Fas-associated via death domain recruitment. This facilitates procaspase-8 dimerization and activation independently of mitochondrial amplification [3] [8]. In cellular contexts with constrained caspase-8 activation, ICD-2 maintains extrinsic signaling through caspase-8-mediated cleavage of BH3 interacting domain death agonist, generating truncated BH3 interacting domain death agonist to amplify mitochondrial involvement [3] [5].
Both intrinsic and extrinsic pathways converge on caspase activation, where ICD-2 promotes the proteolytic cascade from initiator caspases (caspase-9, caspase-8) to executioner caspases (caspase-3, caspase-7). ICD-2 sensitizes cells by downregulating X-linked inhibitor of apoptosis protein while facilitating second mitochondria-derived activator of caspases release from mitochondria, thereby relieving caspase inhibition [3] [5]. Activated executioner caspases cleave over 600 cellular substrates, including poly(ADP-ribose) polymerase 1, inhibitor of caspase-activated DNase, and structural proteins, leading to DNA fragmentation, cytoskeletal disintegration, and formation of apoptotic bodies [1] [8].
When caspase-8 is inhibited, ICD-2 redirects death receptor signaling toward necroptosis. ICD-2 facilitates receptor interacting serine/threonine kinase 1-receptor interacting serine/threonine kinase 3 complex formation through RIP homotypic interaction motif domain interactions, leading to amyloid-like signaling platform assembly [4] [5]. This complex phosphorylates mixed lineage kinase domain like pseudokinase, inducing its oligomerization and plasma membrane translocation. ICD-2 enhances mixed lineage kinase domain like pseudokinase pore formation, causing ion dyshomeostasis, osmotic swelling, and cytoplasmic content release – hallmarks of inflammatory necroptosis [4].
Table 2: ICD-2 in Non-Apoptotic Death Pathways
Death Modality | Key Molecular Event | ICD-2 Mechanism |
---|---|---|
Necroptosis | Receptor interacting serine/threonine kinase 3 activation | Promotes necrosome assembly via RIP homotypic interaction motif interactions |
Ferroptosis | Glutathione peroxidase 4 inhibition | Depletes glutathione and inactivates glutathione peroxidase 4 |
Pyroptosis | Gasdermin pore formation | Activates NLR family pyrin domain containing 3 inflammasome |
Autosis | Sodium/potassium-transporting adenosine triphosphatase dysregulation | Induces conformational stress and autophagic flux overload |
ICD-2 triggers iron-dependent oxidative death through system xc- inhibition, depleting cysteine and consequently diminishing glutathione synthesis. The compound directly inhibits glutathione peroxidase 4 activity, compromising phospholipid hydroperoxide reduction capacity [4]. ICD-2 further amplifies lipid peroxidation by upregulating arachidonate 15-lipoxygenase expression and promoting labile iron pool expansion via transferrin receptor upregulation and ferritinophagy activation [4] [5]. The resulting membrane damage culminates in ferroptotic cell rupture with distinct morphological features, including mitochondrial shrinkage and increased membrane density [1] [4].
In myeloid lineages, ICD-2 activates canonical pyroptosis through NLR family pyrin domain containing 3 inflammasome assembly. ICD-2 promotes potassium efflux and reactive oxygen species production, facilitating NLR family pyrin domain containing 3 oligomerization and caspase-1 recruitment [4] [5]. Activated caspase-1 cleaves gasdermin D, generating N-terminal fragments that oligomerize to form plasma membrane pores. ICD-2 concurrently enhances caspase-1-mediated interleukin-1β maturation, amplifying inflammatory responses during pyroptotic death [4]. Non-canonically, ICD-2 enables caspase-3-mediated gasdermin E cleavage, extending pyroptotic potential beyond immunological contexts [1] [4].
ICD-2 induces a distinct form of autophagy-dependent death characterized by sodium/potassium-transporting adenosine triphosphatase hyperpolarization. The compound binds the sodium/potassium-transporting adenosine triphosphatase α1 subunit, inducing conformational changes that increase pump activity and intracellular sodium overload [1] [2]. This triggers extensive autophagosome-lysosome fusion and vacuolar degeneration. ICD-2-mediated autosis exhibits unique morphological features, including nuclear membrane convolution and endoplasmic reticulum dilation, ultimately leading to plasma membrane rupture with focal ballooning [1].
ICD-2 chelates intracellular copper pools, disrupting copper-dependent enzymatic processes essential for autophagic degradation. By binding copper, ICD-2 inhibits lysyl oxidase activity, reducing collagen crosslinking and compromising extracellular matrix integrity [5]. ICD-2 further impairs mitochondrial respiration by inhibiting cytochrome c oxidase, a copper-dependent complex, thereby reducing adenosine triphosphate production necessary for autophagosome-lysosome fusion [5]. This copper dysregulation generates proteotoxic stress through copper chaperone for superoxide dismutase mislocalization, ultimately overwhelming protein degradation capacity and triggering autophagic cell death [5].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2